Nitrosonium hexafluorophosphate finds application as an initiator in the polymerization reactions of specific cyclic ethers, known as 1,2-epoxides. Examples include styrene oxide, cyclohexene oxide, and 1,2-epoxybutane []. Research studies have demonstrated its effectiveness in initiating the polymerization process, leading to the formation of polymers with desired properties [].
The mechanism of action of nitrosonium hexafluorophosphate in polymerization involves the generation of cationic species. These cations act as initiators, triggering the chain reaction that leads to polymer formation. Research in this area focuses on understanding the detailed mechanisms and kinetics of the cationic polymerization process initiated by nitrosonium hexafluorophosphate.
While primarily used for epoxide polymerization, research has explored the potential application of nitrosonium hexafluorophosphate in initiating the polymerization of other monomers. Studies have shown its effectiveness in initiating the polymerization of styrene, n-butyl vinyl ether, and tetrahydrofuran []. Further research is needed to fully understand the scope and limitations of its application in various polymerization reactions.
Emerging research suggests that nitrosonium hexafluorophosphate might have applications beyond its established role in polymerization. Studies are exploring its potential use in areas such as:
Nitrosonium hexafluorophosphate is a chemical compound with the formula NO^+PF6^-. It consists of the nitrosonium ion (NO^+) paired with the hexafluorophosphate anion (PF6^-). The nitrosonium ion is derived from nitric oxide, where it has lost one electron, resulting in a positively charged species. This compound is known for its strong electrophilic properties, making it a valuable reagent in various
The mechanism of action of NOBF6 primarily involves its role as an initiator in cationic polymerization. The NO+ cation acts as a Lewis acid, readily accepting electron pairs from the epoxide oxygen, initiating the ring-opening and subsequent polymerization process [4].
Nitrosonium hexafluorophosphate can be synthesized through several methods:
Nitrosonium hexafluorophosphate is utilized in various applications:
Interaction studies involving nitrosonium hexafluorophosphate primarily focus on its reactivity with various substrates. It has been shown to interact with metal carbonyl complexes, leading to the formation of metal-nitrosyl complexes. These interactions are significant for understanding the role of nitrosonium ions in coordination chemistry and catalysis .
Nitrosonium hexafluorophosphate shares similarities with other nitrogen-based compounds, particularly those containing the nitrosonium or related ions. Here are some comparable compounds:
| Compound | Formula | Key Characteristics |
|---|---|---|
| Nitrosonium tetrafluoroborate | NO^+BF4^- | Used similarly as an oxidizing agent and electrophile |
| Nitronium tetrafluoroborate | NO2^+BF4^- | Stronger electrophile than nitrosonium |
| Nitric oxide | NO | Precursor to nitrosonium; involved in signaling |
Uniqueness of Nitrosonium Hexafluorophosphate:
Nitrosonium hexafluorophosphate serves as a powerful reagent for generating carbocations from hydrocarbons through hydrogen abstraction mechanisms. This application represents a significant advancement in preparative carbocation chemistry, offering mild conditions for accessing reactive carbocationic intermediates [1] [2].
The mechanism of carbocation generation involves the electrophilic attack of the nitrosonium ion (NO+) on electron-rich carbon-hydrogen bonds, followed by hydride abstraction. Research has demonstrated that the reactivity follows the order: tertiary C-H bonds > C-C bonds > secondary C-H bonds > primary C-H bonds [3] [1]. This selectivity pattern makes nitrosonium hexafluorophosphate particularly valuable for generating tertiary carbocations under mild conditions.
Table 1: Carbocation Generation from Hydrocarbons using Nitrosonium Hexafluorophosphate
| Substrate | Conditions | Primary Product | Mechanism | Yield (%) |
|---|---|---|---|---|
| Adamantane | NO+PF6⁻ in nitroethane | 1-Nitroadamantane | Hydrogen abstraction | Not specified |
| Diamantane | NO+PF6⁻ in nitroethane | 1-Nitrodiamantane | Hydrogen abstraction | Not specified |
| Bicycloheptane | NO+PF6⁻ in nitroethane | Bicyclo[2.2.1]heptan-2-one | Oxidation pathway | Oxidation products only |
| Cyclooctane | NO+PF6⁻ in nitroethane | Bicyclo[2.2.2]octan-1-ol | Oxidation pathway | Oxidation products only |
| Tertiary alcohols | Superacid conditions | Carbocation intermediates | Hydride abstraction | Variable |
| Benzylic systems | Mild conditions | Benzyl carbocations | Hydride abstraction | Variable |
The synthetic utility of this approach has been demonstrated in preparative carbocation chemistry. Olah and coworkers established that representative hydrocarbons capable of forming stable carbocations can be successfully treated with nitrosonium hexafluorophosphate to generate the corresponding carbocationic intermediates [1] [2]. The reaction proceeds through a mechanism involving the formation of a two-electron, three-center bonded carbocationic transition state, which represents a front-side SE2 reaction pathway.
For highly unreactive substrates such as methane, protolytic activation of the nitrosonium ion is required to achieve carbocation generation. This activation can be accomplished using superacid conditions, where strong acids coordinate to the oxygen atoms of the nitrosonium ion, resulting in bending of the linear NO+ species and increasing its electrophilic character [3] [4]. Under these conditions, the formation of a dipositive nitronium ion (NO2H2+) or its Lewis acid-activated counterpart becomes feasible, enabling reaction with even the most unreactive C-H bonds.
The nitroso functionalization of aromatic systems using nitrosonium hexafluorophosphate represents a distinctive and valuable synthetic methodology. Unlike conventional nitrosation procedures that rely on nitrite salt neutralization with strong acids, the direct use of nitrosonium hexafluorophosphate enables efficient nitrosation under mild, neutral conditions [5] [6].
The mechanism of aromatic nitrosation involves the electrophilic attack of the nitrosonium cation on electron-rich aromatic systems, followed by the formation of a Wheland intermediate. Significantly, the deprotonation of this intermediate is rate-limiting, as evidenced by substantial deuterium kinetic isotope effects observed in the nitrosation of aromatic substrates [5] [6]. This mechanistic distinction from aromatic nitration, where proton loss is typically fast, accounts for the unique reactivity patterns observed in nitrosonium-mediated aromatic functionalization.
Table 2: Aromatic Nitrosation with Nitrosonium Hexafluorophosphate
| Substrate | Reaction Time | Temperature (°C) | Conversion (%) | Yield (%) | Product |
|---|---|---|---|---|---|
| Anisole | 0.5 h | 25 | 100 | 100 | p-Nitrosoanisole |
| o-Methylanisole | 0.5 h | 0 | 100 | 95 | p-Nitroso-o-methylanisole |
| m-Methylanisole | 0.5 h | 0 | 100 | 95 | p-Nitroso-m-methylanisole |
| p-Methylanisole | 30 min | 25 | 30 | <3 | Complex mixture |
| 3,5-Dimethylanisole | 0.5 h | 25 | 100 | 100 | p-Nitroso-3,5-dimethylanisole |
| Mesitylene | 5 h | 25 | 85 | 91 | Nitrosomesitylene |
| m-Xylene | 24 h | 25 | 65 | ~50 | Nitroso-m-xylene |
Research findings demonstrate that various polymethylbenzenes and anisoles can be selectively nitrosated with nitrosonium hexafluorophosphate in good conversions and yields under mild conditions [5] [6]. The reactivity patterns reveal distinctive anomalies compared to conventional electrophilic aromatic substitution reactions. For instance, meta-xylene exhibits substantially higher reactivity than the para isomer, and electron-rich donors such as anisole and methylanisoles achieve complete conversions within 30 minutes at room temperature or below.
The regioselectivity of nitrosation is remarkable, with substitution occurring preferentially at the para position relative to methoxy or methyl substituents. This selectivity can be attributed to the preferential formation of the para-Wheland intermediate and its faster rate of deprotonation relative to ortho attack [5] [6]. The strong propensity for para-selective nitrosation makes this methodology particularly valuable for the synthesis of para-substituted nitrosoaromatic compounds.
Interestingly, the most electron-rich aromatic donors, including durene, pentamethylbenzene, and hexamethylbenzene, exhibit essentially no reactivity toward nitrosonium hexafluorophosphate under standard conditions. This unusual behavior is attributed to the slow deprotonation rates from the heavily methylated Wheland intermediates, which becomes the rate-determining step in the nitrosation process [5] [6].
Nitrosonium hexafluorophosphate functions as an efficient initiator for the cationic ring-opening polymerization of epoxides and cyclic ethers. This application has gained significant attention due to the compound's ability to generate cationic species that effectively initiate polymerization under mild conditions [8] [9] [10].
The mechanism of polymerization initiation involves the generation of cationic species through electron transfer or direct electrophilic attack by the nitrosonium ion. The NO+ cation acts as a Lewis acid, readily accepting electron pairs from the oxygen atoms of epoxides and cyclic ethers, thereby initiating ring-opening and subsequent polymerization [8]. This cationic polymerization process leads to the formation of polymers with controlled molecular weights and narrow polydispersity indices.
Table 3: Polymerization Initiation using Nitrosonium Hexafluorophosphate
| Monomer | Initiator | Mechanism | Polymerization Type | Polymer Properties | Applications |
|---|---|---|---|---|---|
| Styrene oxide | NO+PF6⁻ | Cationic ring-opening | Ring-opening polymerization | Controlled molecular weight | Specialty polymers |
| Cyclohexene oxide | NO+PF6⁻ | Cationic ring-opening | Ring-opening polymerization | Controlled molecular weight | Specialty polymers |
| 1,2-Epoxybutane | NO+PF6⁻ | Cationic ring-opening | Ring-opening polymerization | Controlled molecular weight | Specialty polymers |
| Tetrahydrofuran | NO+PF6⁻ | Cationic ring-opening | Ring-opening polymerization | Controlled molecular weight | Polyethers |
| n-Butyl vinyl ether | NO+PF6⁻ | Cationic polymerization | Addition polymerization | Controlled molecular weight | Vinyl polymers |
| Styrene | NO+PF6⁻ | Cationic polymerization | Addition polymerization | Controlled molecular weight | Polystyrene derivatives |
Experimental studies have demonstrated the effectiveness of nitrosonium hexafluorophosphate in initiating the polymerization of various 1,2-epoxides, including styrene oxide, cyclohexene oxide, and 1,2-epoxybutane [8] [9]. The compound has also shown capability in initiating the polymerization of other monomers such as styrene, n-butyl vinyl ether, and tetrahydrofuran, expanding its utility beyond epoxide polymerization.
The polymerization process typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures. The initiation efficiency depends on several factors, including the electronic nature of the monomer, the concentration of the initiator, and the reaction conditions. Research has shown that the cationic polymerization initiated by nitrosonium hexafluorophosphate can achieve high degrees of polymerization while maintaining good control over molecular weight distribution [8].
One significant advantage of using nitrosonium hexafluorophosphate as a polymerization initiator is its stability and solubility in common organic solvents. This property facilitates homogeneous polymerization conditions and enables precise control over the initiation process. Additionally, the compound's ability to generate active cationic species under mild conditions makes it particularly suitable for the polymerization of monomers that are sensitive to harsh reaction conditions.
The application of nitrosonium hexafluorophosphate in organometallic chemistry encompasses various oxidative cleavage reactions, particularly involving metal-ligand bond disruption and the transformation of organometallic complexes. This application leverages the compound's oxidizing properties and electrophilic character to achieve selective bond cleavage under mild conditions [11] [12] [13].
Research has demonstrated that nitrosonium hexafluorophosphate can effectively cleave N-O bonds in organometallic nitrosyl complexes, leading to the formation of oxo complexes and other oxidized products [14] [13]. The mechanism involves the interaction of the nitrosonium ion with the metal center or the coordinated ligands, resulting in electron transfer processes that facilitate bond cleavage.
Table 4: Organometallic Oxidative Cleavage using Nitrosonium Hexafluorophosphate
| Substrate Type | Cleavage Type | Reaction Conditions | Products | Yield Range (%) | Selectivity |
|---|---|---|---|---|---|
| Iron nitrosyl complexes | N-O bond cleavage | Mild conditions | Oxo complexes | 50-90 | High |
| Molybdenum nitrosyl complexes | N-O bond cleavage | Mild conditions | Oxo complexes | 50-90 | High |
| Tungsten nitrosyl complexes | N-O bond cleavage | Mild conditions | Oxo complexes | 50-90 | High |
| Benzylic esters | Oxidative cleavage | Acetone solvent | Carbonyl compounds | 40-85 | Regioselective |
| Thioethers | Oxidative cleavage | Dichloromethane | Sulfoxides/sulfones | 60-90 | Moderate |
| Organostannanes | Oxidative cleavage | Mild oxidizing conditions | Oxidized products | 50-80 | Moderate |
In organometallic nitrosyl chemistry, nitrosonium hexafluorophosphate has been employed for the synthesis of new organometallic nitrosyl cations containing group 6 elements. Treatment of dihalo nitrosyl complexes with nitrosonium hexafluorophosphate in acetonitrile affords diamagnetic cationic nitrosyl complexes with good yields [13]. These reactions proceed through the abstraction of halide ions and the formation of coordinatively unsaturated cationic species.
The regioselective oxidative cleavage of benzylic esters represents another significant application. Studies have shown that nitrosonium hexafluorophosphate can cleave benzylic esters regioselectively, providing access to carbonyl compounds under mild conditions [12]. This transformation proceeds through an oxidative mechanism that involves the formation of a carbocationic intermediate, followed by rearrangement and product formation.
The oxidative cleavage of thioethers and organostannanes has also been investigated. These reactions typically proceed through single-electron transfer mechanisms, where the nitrosonium ion acts as an oxidizing agent [12]. The resulting products include sulfoxides, sulfones, and various oxidized organotin species, depending on the specific substrate and reaction conditions.
Table 5: Comparative Reactivity of Different Substrate Classes
| Substrate Class | Relative Reactivity | Typical Conditions | Main Products | Mechanistic Pathway |
|---|---|---|---|---|
| Tertiary C-H bonds | Highest | Room temperature | Nitroalkanes | Hydride abstraction |
| Secondary C-H bonds | Moderate | Room temperature | Nitroalkanes | Hydride abstraction |
| Primary C-H bonds | Lowest | Elevated temperature | Nitroalkanes | Hydride abstraction |
| Aromatic C-H bonds | Variable | Mild conditions | Nitroso compounds | Electrophilic substitution |
| Electron-rich aromatics | High | Mild conditions | Nitroso compounds | Electrophilic substitution |
| Electron-poor aromatics | Low | Harsh conditions | Limited reaction | Slow substitution |
The versatility of nitrosonium hexafluorophosphate in organometallic oxidative cleavage reactions stems from its ability to act as both an oxidizing agent and an electrophile. The compound can engage in various interaction modes with organometallic substrates, including direct coordination to metal centers, interaction with coordinated ligands, and electron transfer processes. This multifaceted reactivity makes it a valuable reagent for the selective transformation of organometallic complexes under mild conditions.
Corrosive